

# Mass Spectrometry Fragmentation Patterns of N-Cyclohexyl Aspartic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *N-Cyclohexyl aspartic acid*

Cat. No.: *B13806057*

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Content Type: Technical Comparison & Analysis Guide Audience: Analytical Chemists, Drug Development Researchers, and Impurity Profiling Specialists.[1]

## Executive Summary & Compound Profile

**N-Cyclohexyl Aspartic Acid** (N-CHA) is a critical non-canonical amino acid derivative, often encountered as a synthetic building block in peptidomimetics or as a degradation impurity in the synthesis of high-potency sweeteners (e.g., analogs of Neotame).[1] Its mass spectrometric behavior is defined by the interplay between the stability of the cyclohexyl ring and the labile nature of the aspartic acid backbone.

This guide provides a definitive analysis of its fragmentation under Electrospray Ionization (ESI-MS/MS), distinguishing it from native aspartic acid and other N-alkylated derivatives.[1]

## Chemical Profile: N-Cyclohexyl Aspartic Acid[1][2][3][4][5][6][7]

Property	Specification
IUPAC Name	(2S)-2-(cyclohexylamino)butanedioic acid
CAS Number	90979-36-5
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>
Molecular Weight	215.25 g/mol
Monoisotopic Mass	215.1158 Da
Precursor Ion [M+H] <sup>+</sup>	m/z 216.12
Key Structural Feature	Secondary amine (N-cyclohexyl) + Dicarboxylic acid backbone

## Methodology: Experimental & Instrumentation Protocol

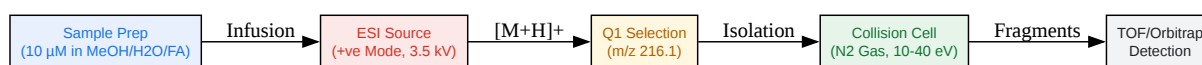
To ensure reproducible fragmentation data, the following "Self-Validating" protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic ions.[\[1\]](#)

### Standardized ESI-MS/MS Protocol[\[1\]](#)

- Sample Preparation:
  - Dissolve N-CHA standard to 10 μM in 50:50 Methanol:Water + 0.1% Formic Acid.[\[1\]](#)
  - Rationale: Acidic pH ensures full protonation of the secondary amine ([M+H]<sup>+</sup>), essential for positive mode ESI.[\[1\]](#)
- Direct Infusion:
  - Flow rate: 5–10 μL/min.[\[1\]](#)
  - Source Temp: 300°C (High temp aids desolvation but avoid >350°C to prevent thermal dehydration).[\[1\]](#)

- MS Parameters:
  - Ionization: ESI Positive Mode.
  - Collision Energy (CE): Ramp 10–40 eV.[1]
    - Low CE (10-15 eV): Preserves  $[M+H]^+$  and shows water loss.[1]
    - High CE (30-40 eV): Forces cleavage of the N-C bond (cyclohexyl loss).[1]

## Workflow Visualization



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Caption: Standardized LC-MS/MS workflow for characterizing N-alkylated amino acids.

## Fragmentation Mechanism Analysis

The fragmentation of N-CHA is governed by three competing pathways: Neutral Loss (Small Molecule), N-Alkyl Cleavage, and Backbone Degradation.[1]

### Pathway A: The "Signature" N-Alkyl Cleavage (Diagnostic)

The most distinct feature of N-CHA compared to native Aspartic Acid is the cleavage of the N-Cyclohexyl bond.[1] In ESI-MS, secondary amines with alpha-hydrogens on the substituent (like the cyclohexyl ring) often undergo Charge-Remote Fragmentation or Proton-Transfer Driven Elimination.[1]

- Mechanism: The protonated nitrogen induces a heterolytic cleavage or a retro-ene type elimination.[1]
- Transition:  $[M+H]^+$  (m/z 216) →  $[Aspartic\ Acid + H]^+$  (m/z 134) + Cyclohexene (Neutral -82 Da).[1]

- Observation: This transition (216 → 134) is the primary diagnostic for confirming the N-cyclohexyl substitution.[\[1\]](#)

## Pathway B: Small Neutral Losses (Carboxylic Acid Driven)

Like all dicarboxylic acids, N-CHA readily loses water and carbon dioxide.[\[1\]](#)

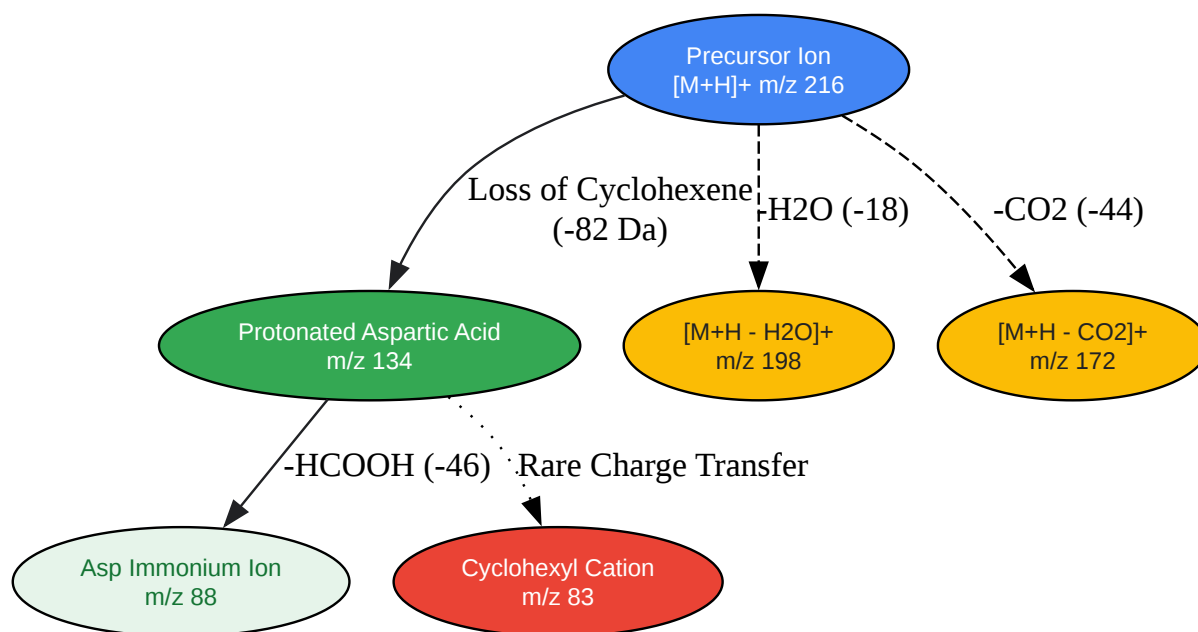
- Dehydration: Loss of H<sub>2</sub>O (-18 Da) from the side chain or alpha-carboxyl group.[\[1\]](#)
  - m/z 216 → m/z 198 (Anhydride formation).[\[1\]](#)
- Decarboxylation: Loss of CO<sub>2</sub> (-44 Da) + H<sub>2</sub>O.[\[1\]](#)
  - m/z 216 → m/z 172 (Loss of CO<sub>2</sub>).[\[1\]](#)
  - m/z 172 → m/z 154 (Combined loss).[\[1\]](#)

## Pathway C: Backbone Fragmentation (Immonium Ions)

At high collision energies, the Aspartic acid backbone shatters.[\[1\]](#)

- Immonium Ion: The classic Asp immonium ion is m/z 88. However, if the cyclohexyl group is retained, a shifted immonium ion at m/z 170 (88 + 82) may be observed, though steric bulk usually favors the loss of the ring first.

## Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways of **N-Cyclohexyl Aspartic Acid** in ESI+ MS/MS.

## Comparative Analysis: N-CHA vs. Alternatives

Distinguishing N-CHA from similar impurities (like Neotame degradation products) requires tracking specific neutral losses.[1]

Feature	N-Cyclohexyl Aspartic Acid	Aspartic Acid (Native)	N-(3,3-dimethylbutyl) Asp ( <b>Neotame Impurity</b> )
Precursor [M+H] <sup>+</sup>	216	134	218
Primary Neutral Loss	-82 Da (Cyclohexene)	-18 Da (H <sub>2</sub> O), -46 Da (HCOOH)	-84 Da (Hexene isomer)
Base Peak (High CE)	m/z 134 (Asp backbone)	m/z 88 (Immonium)	m/z 134 (Asp backbone)
Diagnostic Ion	m/z 83 (Cyclohexyl cation, trace)	m/z 74	m/z 71 (Alkyl fragment)
Mechanism Note	Ring elimination is favored due to stability of cyclohexene.[1]	Fragmentation dominated by carboxyl group losses.[1]	Alkyl chain loss is favored; very similar mechanism to N-CHA.[1]

Key Insight: If you observe a precursor at m/z 216 that transitions to m/z 134, you have confirmed an N-substituted Aspartic acid with a substituent mass of ~82 Da (C<sub>6</sub>H<sub>11</sub>).[1]

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